molecular formula C39H78O4 B15194102 1-Hydroxy-3-(octadecyloxy)propan-2-yl stearate CAS No. 88924-61-2

1-Hydroxy-3-(octadecyloxy)propan-2-yl stearate

Cat. No.: B15194102
CAS No.: 88924-61-2
M. Wt: 611.0 g/mol
InChI Key: XVXVRIXINBAYCP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-3-(octadecyloxy)propan-2-yl stearate typically involves the esterification of stearic acid with 1-hydroxy-3-(octadecyloxy)propan-2-ol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction mixture is then purified through techniques such as distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-3-(octadecyloxy)propan-2-yl stearate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Hydroxy-3-(octadecyloxy)propan-2-yl stearate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.

    Biology: Employed in the study of lipid metabolism and membrane dynamics.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of cosmetics, lubricants, and coatings.

Mechanism of Action

The mechanism of action of 1-Hydroxy-3-(octadecyloxy)propan-2-yl stearate involves its interaction with lipid bilayers and membranes. Its amphiphilic structure allows it to integrate into lipid membranes, altering their fluidity and permeability. This property is particularly useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Hydroxy-3-(octadecyloxy)propan-2-yl stearate is unique due to its long hydrocarbon chains, which provide enhanced hydrophobicity and stability in various applications. Its ability to integrate into lipid membranes makes it particularly valuable in biomedical research and industrial applications .

Properties

CAS No.

88924-61-2

Molecular Formula

C39H78O4

Molecular Weight

611.0 g/mol

IUPAC Name

(1-hydroxy-3-octadecoxypropan-2-yl) octadecanoate

InChI

InChI=1S/C39H78O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-42-37-38(36-40)43-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38,40H,3-37H2,1-2H3

InChI Key

XVXVRIXINBAYCP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(CO)OC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

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